molecular formula C14H17N3O B15263409 5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one

5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one

Cat. No.: B15263409
M. Wt: 243.30 g/mol
InChI Key: XGRQGFBVJMZESU-UHFFFAOYSA-N
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Description

5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound with a unique structure that includes cyclopropyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropyl and dimethyl-substituted pyrrole derivatives, which are subjected to cyclization reactions to form the desired pyridazinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can enhance the efficiency and quality of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound .

Scientific Research Applications

5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dicyclopropyl-2,6-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its specific cyclopropyl and dimethyl substitutions, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

5,7-dicyclopropyl-3,6-dimethylpyrrolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C14H17N3O/c1-16-12(8-3-4-8)10-7-15-17(2)14(18)11(10)13(16)9-5-6-9/h7-9H,3-6H2,1-2H3

InChI Key

XGRQGFBVJMZESU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=NN(C(=O)C2=C1C3CC3)C)C4CC4

Origin of Product

United States

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